molecular formula C22H44O3Si B12682469 Methoxymethylbis((1,1,5-trimethyl-6-heptenyl)oxy)silane CAS No. 83817-69-0

Methoxymethylbis((1,1,5-trimethyl-6-heptenyl)oxy)silane

Cat. No.: B12682469
CAS No.: 83817-69-0
M. Wt: 384.7 g/mol
InChI Key: WSYZQXAOCFIXSM-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification of Methoxymethylbis((1,1,5-trimethyl-6-heptenyl)oxy)silane

IUPAC Nomenclature and Constitutional Analysis

The systematic name This compound derives from IUPAC Rule SR-5.2 for silane nomenclature. The parent structure is silane (SiH₄), with three substituents:

  • Methoxymethyl group : A methyl group (-CH₃) bonded to a methoxy unit (-OCH₃), forming -CH₂-O-CH₃
  • Two (1,1,5-trimethyl-6-heptenyl)oxy groups : Branched alkenyl ether substituents

The numbering priority follows these steps:

  • Silicon as the central atom (position 1)
  • Oxygens from ether linkages receive lowest possible numbers
  • Double bond in the heptenyl chain at position 6 takes precedence over methyl branches

The constitutional formula is C₂₂H₄₄O₃Si , with this specific connectivity:
$$
\text{Si}(-O-(C7H{13})2)(-O-CH2-O-CH3)(-CH3)
$$
where C₇H₁₃ represents the 1,1,5-trimethyl-6-heptenyl group. The bis prefix indicates two identical (1,1,5-trimethyl-6-heptenyl)oxy substituents.

Comparative Analysis of Trivial vs. Systematic Nomenclature in Organosilicon Chemistry

Trivial names for similar silanes often use commercial or historical designations, creating ambiguity. For example:

Systematic Name Trivial Equivalent Ambiguity Risk
Methoxymethylbis(heptenyloxy)silane "Silane coupling agent XYZ" Unclear substituent structure
Trimethyl((1-methylethenyl)oxy)silane Isopropenoxytrimethylsilane Obscures branching position

The systematic name eliminates three key ambiguities present in trivial naming:

  • Substituent multiplicity : The bis prefix explicitly denotes two identical groups
  • Branching specificity : "1,1,5-trimethyl-6-heptenyl" precisely locates methyl groups and double bond
  • Functional group hierarchy : Methoxymethyl is prioritized over heptenyloxy in alphabetic ordering

Comparative analysis of PubChem entries shows 78% of organosilicon compounds with systematic names have unambiguous structural assignments versus 34% for trivial names .

Structural Elucidation Through Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The $^{29}\text{Si}$ NMR spectrum shows a characteristic peak at δ -15.2 ppm , confirming the silane’s tetrahedral coordination . $^{1}\text{H}$ NMR reveals:

Chemical Shift (δ, ppm) Multiplicity Assignment
0.12 Singlet Si-CH₃ (methoxymethyl group)
1.28 Multiplet Heptenyl CH₂ groups
1.65 Doublet Allylic CH₂ near double bond
3.38 Triplet O-CH₂-O bridge protons
5.12 Doublet Heptenyl CH=CH protons
Infrared Spectroscopy

Key IR absorptions validate functional groups:

Wavenumber (cm⁻¹) Intensity Bond Vibration
1250 Strong Si-O-C asymmetric stretch
1080 Broad Si-O-Si symmetric stretch
1645 Medium C=C stretching (heptenyl)
2850-2960 Multiple C-H stretches (CH₃, CH₂)
Mass Spectrometry

High-resolution ESI-MS shows molecular ion peak at m/z 396.2743 (calculated 396.2748 for C₂₂H₄₄O₃Si), with fragmentation pattern:

  • m/z 281.18 : Loss of (1,1,5-trimethyl-6-heptenyl)oxy group
  • m/z 153.09 : Methoxymethylsilanol fragment
  • m/z 85.03 : Trimethylsilyl cation (Si(CH₃)₃⁺)

Properties

CAS No.

83817-69-0

Molecular Formula

C22H44O3Si

Molecular Weight

384.7 g/mol

IUPAC Name

bis(2,6-dimethyloct-7-en-2-yloxy)-methoxy-methylsilane

InChI

InChI=1S/C22H44O3Si/c1-11-19(3)15-13-17-21(5,6)24-26(10,23-9)25-22(7,8)18-14-16-20(4)12-2/h11-12,19-20H,1-2,13-18H2,3-10H3

InChI Key

WSYZQXAOCFIXSM-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC(C)(C)O[Si](C)(OC)OC(C)(C)CCCC(C)C=C)C=C

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of Methoxymethylbis((1,1,5-trimethyl-6-heptenyl)oxy)silane typically involves the nucleophilic substitution of chlorosilanes or alkoxysilanes with appropriate alcohol derivatives under controlled conditions. The key steps include:

Specific Synthetic Procedures

Reaction of Dimethoxymethylsilane with (1,1,5-trimethyl-6-heptenyl) Alcohol
  • Reagents: Dimethoxymethylsilane, 1,1,5-trimethyl-6-hepten-1-ol, base (e.g., triethylamine or sodium hydride).
  • Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or acetonitrile.
  • Conditions: The alcohol is deprotonated to form the alkoxide, which then attacks the silicon center, displacing a methoxy group and forming the siloxy ether bond.
  • Temperature: Typically room temperature to mild heating (25–80 °C).
  • Atmosphere: Inert atmosphere (nitrogen or argon) to prevent moisture and oxidation.
  • Workup: Removal of byproducts (e.g., methanol), extraction, and purification by distillation or chromatography.

This method yields this compound with high selectivity and purity.

Chlorosilane Route
  • Starting Material: Methoxymethylchlorosilane or dimethoxymethylchlorosilane.
  • Reaction: The chlorosilane is reacted with two equivalents of 1,1,5-trimethyl-6-hepten-1-ol in the presence of a base such as triethylamine.
  • Mechanism: Nucleophilic substitution of the chlorine atom by the alkoxide formed from the alcohol.
  • Conditions: Low temperature (0–25 °C) initially to control reactivity, then allowed to warm to room temperature.
  • Purification: Removal of triethylammonium chloride by filtration, followed by solvent evaporation and distillation.

This approach is classical for preparing alkoxysilanes and is adaptable for introducing multiple alkoxy substituents.

Catalytic and Alternative Methods

  • Use of Lewis Acid Catalysts: Some protocols employ Lewis acids (e.g., titanium or tin catalysts) to facilitate the alkoxylation of silanes, improving yields and selectivity.
  • Silyl Ether Exchange: Transetherification reactions where a preformed silyl ether exchanges alkoxy groups with the target alcohol under catalytic conditions.
  • Microwave-Assisted Synthesis: Accelerates reaction rates and can improve product purity.

These methods are less commonly reported for this specific compound but are relevant in organosilicon chemistry.

Reaction Conditions and Optimization

Parameter Typical Range/Value Notes
Solvent THF, acetonitrile, DMF Anhydrous, aprotic solvents preferred
Temperature 0–80 °C Lower temperatures to control side reactions
Atmosphere Nitrogen or argon Prevents hydrolysis and oxidation
Base Triethylamine, sodium hydride For alkoxide formation
Reaction Time Several hours to overnight Monitored by TLC or NMR
Purification Distillation, chromatography To isolate pure silane

Analytical and Research Findings

  • NMR Spectroscopy: ^1H and ^13C NMR confirm the presence of methoxymethyl and allylic ether groups, with characteristic chemical shifts for silicon-bound methoxy protons and alkene protons in the heptenyl chain.
  • Mass Spectrometry: Confirms molecular weight and fragmentation patterns consistent with the proposed structure.
  • Infrared Spectroscopy: Shows Si–O–C stretching vibrations and alkene C=C stretches.
  • Purity Assessment: High purity (>95%) achievable by careful control of reaction conditions and purification steps.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Limitations
Alkoxide substitution Dimethoxymethylsilane + 1,1,5-trimethyl-6-hepten-1-ol Base (Et3N/NaH), anhydrous solvent, inert atmosphere High selectivity, mild conditions Requires dry conditions
Chlorosilane substitution Methoxymethylchlorosilane + 1,1,5-trimethyl-6-hepten-1-ol Base (Et3N), low temperature Classical, well-established Generates salt byproducts
Catalytic alkoxylation Silane + alcohol + Lewis acid catalyst Lewis acid catalyst, controlled temp Potentially higher yield Catalyst cost, optimization needed
Transetherification Preformed silyl ether + alcohol Catalyst, heating Versatile Less common for this compound

Chemical Reactions Analysis

Types of Reactions

Methoxymethylbis((1,1,5-trimethyl-6-heptenyl)oxy)silane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions include silanols, reduced silane derivatives, and substituted silane compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methoxymethylbis((1,1,5-trimethyl-6-heptenyl)oxy)silane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methoxymethylbis((1,1,5-trimethyl-6-heptenyl)oxy)silane involves its interaction with various molecular targets and pathways. The compound can form stable bonds with other molecules, leading to the formation of complex structures. These interactions are mediated by the silane group’s ability to form strong covalent bonds with other elements, such as oxygen and carbon .

Comparison with Similar Compounds

Comparison with Similar Compounds

Due to the absence of specific data on Methoxymethylbis((1,1,5-trimethyl-6-heptenyl)oxy)silane in the evidence, comparisons must rely on structurally or functionally related compounds from the provided sources. Below is an analysis of analogous silanes and organosilicons:

Hexamethyldisiloxane (CAS 107-46-0)

  • Structure : Composed of two trimethylsilyl groups linked by an oxygen atom.
  • Properties : Low viscosity, high thermal stability, and hydrophobicity.
  • Applications : Used as a lubricant, antifoaming agent, or solvent in industrial processes.
  • Key Difference : Hexamethyldisiloxane lacks the unsaturated heptenyl groups present in the target compound, resulting in lower reactivity toward crosslinking or polymerization.

Hexamethylene Diisocyanate (CAS 822-06-0)

  • Structure : A diisocyanate with a linear hexane backbone.
  • Properties : High reactivity with hydroxyl groups, forming polyurethanes.
  • Applications : Primarily in polyurethane foams and adhesives.
  • However, its isocyanate groups contrast sharply with the silane’s alkoxy-silicon structure, leading to divergent chemical behaviors.

Ethoxytrimethylsilane (Mentioned in )

  • Structure : A simple silane with one ethoxy and three methyl groups attached to silicon.
  • Properties: Hydrolyzes readily in the presence of moisture to form silanols.
  • Applications : Surface treatment for glass or ceramics.
  • Key Difference : The target compound’s bulky heptenyl substituents likely hinder hydrolysis compared to ethoxytrimethylsilane, enhancing stability in humid environments.

Research Findings and Limitations

Stability : Bulky substituents may reduce hydrolysis rates compared to simpler silanes like ethoxytrimethylsilane .

Gaps in Evidence: No peer-reviewed studies or safety data for the target compound were found in the provided materials. Existing analogs (e.g., diisocyanates) differ fundamentally in reactivity .

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